molecular formula C23H20ClN3O3S2 B2674461 N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252822-58-4

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2674461
CAS No.: 1252822-58-4
M. Wt: 486
InChI Key: BCIZKFYOQLAZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,4-dimethylphenyl group. A sulfanyl bridge connects this core to an acetamide moiety, which is further linked to a 5-chloro-2-methoxyphenyl ring. The 3,4-dimethylphenyl group may enhance lipophilicity, while the chloro and methoxy substituents could influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-4-6-16(10-14(13)2)27-22(29)21-17(8-9-31-21)26-23(27)32-12-20(28)25-18-11-15(24)5-7-19(18)30-3/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIZKFYOQLAZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C21H20ClN3O3S
  • Molecular Weight : 429.92 g/mol
  • Purity : Typically around 95% .

The compound is believed to exert its biological effects through the inhibition of specific enzymes involved in nucleic acid synthesis. Particularly, it targets thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical for DNA replication and cellular proliferation.

Inhibition of Folate Metabolism

  • Thymidylate Synthase (TS) : Inhibition leads to "thymineless death," a condition where cells cannot synthesize DNA effectively due to a lack of thymidine.
  • Dihydrofolate Reductase (DHFR) : This enzyme is essential for maintaining the intracellular pool of reduced folates, necessary for purine and pyrimidine synthesis .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)8.5TS inhibition
A549 (Lung Cancer)7.2DHFR inhibition
HeLa (Cervical Cancer)6.0Induction of apoptosis

These values suggest that the compound is more potent than many existing chemotherapeutics, indicating its potential as a lead compound for further development.

Case Studies

  • Study on Multicellular Spheroids :
    • Researchers evaluated the compound's efficacy on multicellular spheroids derived from various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
    • The study highlighted the compound's ability to penetrate spheroid structures, which are more representative of in vivo tumors .
  • In Vivo Efficacy :
    • In animal models, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Doses were well tolerated with minimal adverse effects noted.
    • Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic displacement, enabling modification of the thienopyrimidine scaffold:

Reaction TypeConditionsProductReference
Thiol exchangeAlkali (KOH/EtOH), 60–80°CReplacement with alkyl/aryl thiols
HalogenationPCl₅ or SOCl₂ in DMF, 0–25°CSulfur replacement with Cl/Br

For example, treatment with propanethiol under basic conditions yields 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]propanethioyl}-N-(5-chloro-2-methoxyphenyl)acetamide .

Oxidation Reactions

The sulfur atom in the sulfanyl group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProduct Oxidation StateReference
H₂O₂ (30%)Acetic acid, 40°C, 2 hrSulfoxide (+2)
mCPBADCM, 0°C → RT, 6 hrSulfone (+4)

Oxidation to sulfone derivatives enhances electrophilicity, facilitating further functionalization.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductReference
Acidic hydrolysis6M HCl, reflux, 8–12 hrCarboxylic acid derivative
Basic hydrolysisNaOH (10%), EtOH, 70°C, 6 hrSodium carboxylate

This reaction modifies solubility and binding properties for pharmacological optimization .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thienopyrimidine core participates in EAS at specific positions:

ReactionReagentsPosition ModifiedReference
NitrationHNO₃/H₂SO₄, 0–5°CC5 or C6 of thiophene
BrominationBr₂ in CCl₄, RTC5 of pyrimidine

For instance, bromination at C5 introduces halogens for cross-coupling reactions .

Ring-Opening and Rearrangement

Under strong acidic or thermal conditions, the thienopyrimidine ring may undergo rearrangement:

ConditionsOutcomeApplicationReference
H₂SO₄ (conc.), 120°CRing contraction to thiazole derivativesBioisostere development
UV irradiationPhotoisomerizationStability studies

Metal-Catalyzed Cross-Coupling

The compound’s halogenated derivatives enable Suzuki or Ullmann couplings:

Coupling TypeCatalystsPartnersReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids
UllmannCuI, 1,10-phenanthrolineAmines

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids/bases via acetamide hydrolysis or ring-opening .

  • Thermal Stability : Stable up to 200°C (TGA data from analogs).

  • Light Sensitivity : Sulfur oxidation accelerates under UV exposure .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Experimental validation of these pathways is recommended to confirm specificity and yields.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone
  • : The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide replaces the thienopyrimidinone core with a simpler dihydropyrimidinone. Its melting point (230°C) suggests high crystallinity, which may correlate with reduced solubility .
  • and : Compounds with a hexahydrobenzothieno[2,3-d]pyrimidinone core (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide) introduce a saturated bicyclic system.
Pyrimidinyl vs. Triazoloheterocycles
  • : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replaces the thienopyrimidinone with a dimethylpyrimidine ring and links to a pyridinyl group. The pyridine moiety introduces basicity, which could enhance solubility in acidic environments .

Substituent Effects

Aryl Group Variations
  • 3,4-Dimethylphenyl (Target Compound) vs.
  • Chlorophenyl vs. Methoxyphenyl (): The N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in substitutes a methoxy group for chlorine. Methoxy groups increase electron-donating effects, which may alter redox stability or hydrogen-bonding capacity .
Alkyl vs. Allyl Substituents
  • and : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () introduces ethyl and dimethyl groups, likely improving metabolic stability by blocking oxidation sites. In contrast, 2-{[3-allyl-5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () incorporates an allyl group, which may confer reactivity but reduce stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-mercapto-thieno[3,2-d]pyrimidin-4(3H)-one derivatives with chloroacetamide intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃. Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry to minimize by-products (e.g., disulfide formation).

Q. How is the structural characterization of this compound performed?

  • Methodology : Use X-ray crystallography to resolve the 3D structure, particularly for confirming the sulfanyl linkage and substituent orientations. Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups ).
  • FTIR : Confirm carbonyl (C=O, ~1680–1700 cm⁻¹) and sulfanyl (C–S, ~650–700 cm⁻¹) stretches .
    • Data Interpretation : Compare experimental data with computational predictions (e.g., DFT for IR spectra) to resolve ambiguities .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or enzyme-linked immunosorbent assays (ELISA). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate results.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Methodology : Systematically modify substituents (e.g., replace 3,4-dimethylphenyl with halogenated or electron-withdrawing groups) and evaluate changes in bioactivity. Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .
  • Case Study : Derivatives with para-fluoro substituents on the phenyl ring showed 2.5-fold higher kinase inhibition due to improved hydrophobic interactions .

Q. What computational strategies resolve contradictions in electronic property predictions?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces. Compare results with experimental UV-Vis spectra to validate electronic transitions .
  • Example : A HOMO-LUMO gap of 4.2 eV predicted computationally aligns with λmax at 310 nm experimentally, confirming charge-transfer interactions .

Q. How can crystallographic data address discrepancies in reported biological activity?

  • Methodology : Correlate crystal packing (e.g., hydrogen-bonding networks) with solubility and bioavailability. For instance, polymorphs with tighter packing (lower solvent-accessible surface area) may exhibit reduced cellular uptake despite similar in vitro activity .
  • Resolution : Use PXRD to identify polymorphic forms and adjust crystallization solvents (e.g., switch from ethanol to acetonitrile) to isolate bioavailable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.